Pancreastatin(33-49)(porcine)

Description

Historical Context of Pancreastatin (B1591218) Discovery and Isolation

The journey of pancreastatin began in 1986 when it was first isolated from porcine pancreas by Tatemoto and colleagues. oulu.fiblackwellpublishing.com Their innovative approach involved screening for peptides possessing a C-terminal amide structure, a common feature of neuropeptides and peptide hormones. pancreapedia.org This method led to the identification of a 49-amino acid peptide, which they named pancreastatin due to its initial observed effect of inhibiting glucose-induced insulin (B600854) secretion. oulu.fipancreapedia.org The discovery was a significant milestone, adding a new member to the growing family of regulatory peptides. actaorthop.org

Derivation of Pancreastatin from Chromogranin A (CgA)

Shortly after its discovery, researchers established that pancreastatin is not a primary gene product but rather a cleavage product of a larger protein, Chromogranin A (CgA). researchgate.netresearchgate.netnih.gov CgA is an acidic glycoprotein (B1211001) found in the secretory granules of many endocrine and neuronal cells. researchgate.netphysiology.org The porcine pancreastatin sequence corresponds to residues 240-288 of porcine CgA. researchgate.netnih.gov This derivation is a classic example of post-translational processing, where a precursor protein is enzymatically cleaved to generate smaller, biologically active peptides. oup.com

The processing of CgA to pancreastatin involves specific enzymes known as prohormone convertases. pancreapedia.orgnih.gov Research has identified prohormone convertase-1 (also known as PC1/3) and prohormone convertase-2 (PC2) as key players in the cleavage of CgA at specific dibasic amino acid sites that flank the pancreastatin sequence. pancreapedia.orgnih.govportlandpress.com This enzymatic processing is a regulated cellular event, suggesting a controlled release and function of pancreastatin. portlandpress.com

| Year | Milestone | Key Researchers/Findings | Reference |

|---|---|---|---|

| 1986 | Discovery and isolation of porcine pancreastatin | Tatemoto et al. | oulu.fi |

| 1987 | Identification of pancreastatin as a fragment of Chromogranin A (CgA) | Iacangelo et al. | physiology.org |

| 1994 | Elucidation of the role of prohormone convertase-2 (PC2) in CgA processing | Hutton et al. | portlandpress.com |

Significance of Pancreastatin(33-49)(porcine) as a Biologically Active Fragment

Early research quickly established that the biological activity of the full-length 49-amino acid porcine pancreastatin resides primarily in its C-terminal region. pancreapedia.orgnih.gov The fragment Pancreastatin(33-49)(porcine) has been a particular focus of investigation because it represents a core active domain. nih.govmedchemexpress.com Studies have demonstrated that this fragment, and even shorter C-terminal fragments like pancreastatin(35-49), can effectively inhibit glucose-stimulated insulin release from the pancreas. nih.gov

The C-terminal amide structure is crucial for the biological activity of pancreastatin and its fragments. pancreapedia.org Synthetic versions of Pancreastatin(33-49)(porcine) have been instrumental in delineating its structure-activity relationship. nih.gov Research has shown that this fragment can also influence other metabolic processes, such as glycogenolysis in the liver. researchgate.netplos.org The ability of this relatively small peptide fragment to exert significant physiological effects underscores its importance as a regulatory molecule. physiology.orgnih.gov

| Fragment | Observed Biological Activity | Reference |

|---|---|---|

| Pancreastatin(33-49)(porcine) | Inhibition of glucose-induced insulin release | nih.gov |

| Pancreastatin(35-49)(porcine) | Inhibition of both first and second phases of glucose-induced insulin release | physiology.orgnih.gov |

| Pancreastatin(33-49)(porcine) | Enhances the priming effect of glucose | medchemexpress.com |

| C-terminal fragment of rat pancreastatin | Inhibited glucose-stimulated insulin secretion and elevated blood glucose levels | nih.gov |

Overview of Research Trajectories for Pancreastatin(33-49)(porcine)

The initial focus of research on Pancreastatin(33-49)(porcine) was largely centered on its role in regulating pancreatic endocrine function, particularly insulin secretion. nih.govtandfonline.com However, subsequent investigations have broadened the scope of its potential physiological roles. Current research is exploring its effects on various aspects of metabolism, including glucose uptake and utilization in different tissues. oup.comoup.com

Furthermore, the discovery of pancreastatin's interaction with the chaperone protein GRP78 has opened up new avenues of investigation into its mechanism of action at the molecular level. plos.org This finding suggests that pancreastatin's effects may be mediated through intracellular signaling pathways beyond direct receptor binding on the cell surface. plos.org Future research is likely to continue to unravel the complex signaling networks modulated by Pancreastatin(33-49)(porcine) and its potential as a biomarker in various pathological conditions, such as neuroendocrine tumors. nih.govnih.govmednexus.org

Properties

Molecular Formula |

C77H119N23O30 |

|---|---|

Molecular Weight |

1846.9 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C77H119N23O30/c1-36(2)31-49(72(126)98-50(32-40-11-7-6-8-12-40)73(127)92-42(13-9-29-84-77(82)83)65(119)85-33-54(81)104)90-56(106)35-87-66(120)43(16-23-53(80)103)97-74(128)51-14-10-30-100(51)76(130)38(4)88-55(105)34-86-63(117)37(3)89-75(129)62(39(5)101)99-71(125)48(21-28-61(115)116)96-70(124)47(20-27-60(113)114)95-69(123)46(19-26-59(111)112)94-68(122)45(18-25-58(109)110)93-67(121)44(17-24-57(107)108)91-64(118)41(78)15-22-52(79)102/h6-8,11-12,36-39,41-51,62,101H,9-10,13-35,78H2,1-5H3,(H2,79,102)(H2,80,103)(H2,81,104)(H,85,119)(H,86,117)(H,87,120)(H,88,105)(H,89,129)(H,90,106)(H,91,118)(H,92,127)(H,93,121)(H,94,122)(H,95,123)(H,96,124)(H,97,128)(H,98,126)(H,99,125)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H4,82,83,84)/t37-,38-,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,62-/m0/s1 |

InChI Key |

MKZNEWGBYSSCTN-KRQMAMFESA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |

Origin of Product |

United States |

Molecular and Structural Characterization of Pancreastatin 33 49 Porcine

Primary Amino Acid Sequence Analysis of Pancreastatin(33-49)(porcine)

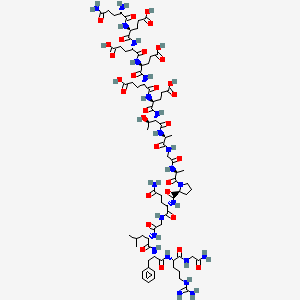

The fragment Pancreastatin(33-49)(porcine) is a C-terminal segment of the full-length 49-amino acid porcine pancreastatin (B1591218). nih.govnih.gov Its primary structure consists of a specific 17-amino acid sequence. The sequence is reported as Gln-Glu-Glu-Glu-Glu-Thr-Ala-Gly-Ala-Pro-Gln-Gly-Leu-Phe-Arg-Gly-NH2. medchemexpress.com A variation of this fragment, [Pyr³³]-Pancreastatin (porcine, 33-49), features a pyroglutamic acid at the N-terminus. serox.compeptanova.de The sequence for this variant is Pyr-Glu-Glu-Glu-Glu-Glu-Thr-Ala-Gly-Ala-Pro-Gln-Gly-Leu-Phe-Arg-Gly-NH₂. serox.com

Comparative Sequence Homology with Pancreastatin from Other Species (e.g., Human, Bovine, Rat)

Pancreastatin exhibits a notable degree of sequence homology across various mammalian species, although differences are present. nih.gov The primary structures of human, bovine, and rat pancreastatin have been determined from protein or cDNA analysis and show approximately 70% sequence homology with the porcine version. nih.govnih.gov

The following table provides a comparison of the pancreastatin sequences from different species, highlighting the conserved regions.

| Species | Pancreastatin Amino Acid Sequence |

| Porcine | Gln-Glu-Glu-Glu-Glu-Thr-Ala-Gly-Ala-Pro-Gln-Gly-Leu-Phe-Arg-Gly-NH2 (residues 33-49) |

| Human | GESRSEALAVDGAGKPGAEEAQDPEGKGEQEHSQQKEEEEEMAVVPQGLFRG |

| Bovine | Data not available in search results |

| Rat | Data not available in search results |

Structural Relationship to Full-Length Porcine Pancreastatin (1-49)

Pancreastatin(33-49)(porcine) is a C-terminal fragment derived from the full-length 49-amino acid porcine pancreastatin. nih.govnih.gov The full-length peptide was initially isolated from porcine pancreas. pancreapedia.orgnih.gov Research has demonstrated that the biological activity of pancreastatin, particularly its inhibitory effect on insulin (B600854) secretion, resides primarily in its C-terminal half. nih.govpancreapedia.org

Both the full-length porcine pancreastatin (1-49) and its C-terminal fragments, including pancreastatin(33-49) and pancreastatin(29-49), have been shown to inhibit insulin secretion. oup.com Further studies have aimed to identify the shortest C-terminal fragment that retains biological activity, with findings indicating that PST (35-49) is the minimal sequence required for this effect. nih.gov This underscores the critical role of the C-terminal region in the peptide's function.

Investigation of Post-Translational Modifications and Molecular Forms

Pancreastatin is derived from the precursor protein Chromogranin A (CGA) through proteolytic processing. nih.govpancreapedia.orgresearchgate.net This processing results in various molecular forms of pancreastatin. oup.com One of the key post-translational modifications is the C-terminal amidation, a common feature of many neuropeptides and peptide hormones. pancreapedia.orgnih.gov This amidation is crucial for the biological activity of pancreastatin. pancreapedia.org

In addition to C-terminal amidation, other post-translational modifications of CGA have been reported in various species, which may influence the processing of pancreastatin. For example, bovine CGA undergoes phosphorylation at several serine and tyrosine residues and O-glycosylation. nih.gov While not all of these modification sites are conserved in humans, their presence near cleavage sites suggests a potential role in regulating the production of pancreastatin. nih.gov

High-performance liquid chromatography (HPLC) analysis of tissue extracts has revealed the presence of different molecular forms of pancreastatin. nih.govoup.com For instance, extracts from porcine pituitary and pancreas contain smaller pancreastatin-like peptides, while the adrenal medulla is predominated by larger, chromogranin-A-like forms. nih.gov In human endocrine tumors, intermediate forms of pancreastatin have been identified. nih.govoup.com

Conformation and Biophysical Properties Relevant to Biological Activity

The biological activity of pancreastatin is intrinsically linked to its conformation. The C-terminal region of the molecule is not only the site of the primary amino acid sequence responsible for its inhibitory effects but its three-dimensional structure is also critical. The C-terminal glycinamide (B1583983) is essential for its function. pancreapedia.org

Studies on various fragments of porcine pancreastatin have shown that the length of the C-terminal tail influences its inhibitory potency on insulin release. nih.gov While pancreastatin(33-49) is a potent inhibitor, the shortest fragment demonstrating full activity is pancreastatin(35-49). nih.govpancreapedia.org Fragments shorter than this, such as pancreastatin(37-49) and pancreastatin(39-49), are inactive. nih.gov This suggests that a specific conformational state, dictated by the length and sequence of the C-terminus, is necessary for receptor binding and subsequent biological signaling.

A modified form, [Pyr³³]-Pancreastatin (porcine, 33-49), which has a pyroglutamic acid at its N-terminus, has been reported to be a more potent inhibitor of insulin release than the unmodified pancreastatin fragment. peptanova.de This indicates that modifications to the peptide's structure can significantly impact its biophysical properties and, consequently, its biological function.

Biosynthesis, Processing, and Secretion Mechanisms of Pancreastatin 33 49 Porcine

Proteolytic Processing of Chromogranin A to Yield Pancreastatin (B1591218)

Pancreastatin is not directly synthesized but is generated through the post-translational proteolytic processing of Chromogranin A, an acidic glycoprotein (B1211001) found extensively in the secretory granules of endocrine and neuroendocrine cells. researchgate.netphysiology.orgoup.comviamedica.pl The primary structure of porcine pancreastatin is fully contained within the sequence of porcine CgA (amino acid sequence 240-288), confirming the precursor-product relationship. nih.govviamedica.pltandfonline.compnas.org This processing is a critical step that liberates pancreastatin and other bioactive peptides from the larger CgA prohormone.

The generation of pancreastatin from CgA is accomplished by the action of specific endoproteases that recognize and cleave at specific sites within the precursor protein. The pancreastatin sequence within CgA is flanked by pairs of basic amino acid residues (e.g., lysine, arginine), which serve as typical recognition signals for proteolytic cleavage. nih.govpnas.orgresearchgate.net

Key enzymes responsible for this processing belong to the family of prohormone convertases (PCs), with Prohormone Convertase-1 (PC1/3) and Prohormone Convertase-2 (PC2) being centrally involved. physiology.orgpancreapedia.org Following the initial endoproteolytic cleavage, carboxypeptidase H acts to remove the C-terminal basic residues, a necessary step for the final maturation of the peptide. physiology.org The C-terminal glycine (B1666218) residue of the 49-amino acid pancreastatin is then enzymatically converted to an amide group, a common modification for many bioactive peptides. researchgate.netnih.gov

| Enzyme Family | Specific Enzyme(s) | Role in Pancreastatin Biosynthesis | Reference |

| Prohormone Convertases | Prohormone Convertase-1 (PC1/3), Prohormone Convertase-2 (PC2) | Perform initial endoproteolytic cleavage of Chromogranin A at dibasic sites flanking the pancreastatin sequence. | physiology.orgpancreapedia.org |

| Carboxypeptidases | Carboxypeptidase H | Removes basic amino acid residues from the C-terminus after initial cleavage by PCs. | physiology.org |

| Monooxygenases | Peptidylglycine alpha-amidating monooxygenase | Catalyzes the C-terminal amidation, which is often crucial for biological activity. | viamedica.pl |

The proteolytic processing of CgA into pancreastatin and other fragments is not uniform across all tissues; instead, it exhibits distinct, tissue-specific patterns. nih.govnih.govbioscientifica.com This differential processing results in varying molecular forms of pancreastatin-like immunoreactivity in different organs, suggesting that the regulation of CgA cleavage is highly tailored to the specific function of the tissue. nih.govoup.comnih.gov

For example, in the porcine pancreas and stomach antrum, the fully processed 49-amino acid pancreastatin is the predominant molecular form. nih.govtandfonline.com Conversely, in the porcine adrenal medulla, processing is much more limited, with large, unprocessed or partially processed CgA-like molecules being the main form and only small amounts of mature pancreastatin. nih.govoup.comtandfonline.com The porcine pituitary contains smaller, pancreastatin-like molecules, indicating more extensive processing than in the adrenal gland. oup.comtandfonline.com In the stomach body and jejunum, N-terminally extended forms of pancreastatin are the major products. nih.govtandfonline.com This variability highlights a complex regulatory system that dictates the extent of CgA processing in different cellular environments. viamedica.pl

| Porcine Tissue | Predominant Molecular Form(s) of Pancreastatin-Like Immunoreactivity | Reference |

| Pancreas | Pancreastatin (fully processed) | nih.govtandfonline.com |

| Stomach Antrum | Pancreastatin (fully processed) | nih.govtandfonline.com |

| Adrenal Gland | Large, N-terminally extended forms; unprocessed Chromogranin A | nih.govoup.comtandfonline.com |

| Stomach Body | N-terminally extended pancreastatin forms | nih.govtandfonline.com |

| Jejunum | N-terminally extended pancreastatin forms | nih.govtandfonline.com |

| Pituitary | Small pancreastatin-like molecules | oup.comtandfonline.com |

Cellular Localization and Subcellular Compartmentation of Pancreastatin(33-49)(porcine)

Pancreastatin, reflecting the distribution of its precursor CgA, is found in a wide array of endocrine and neuroendocrine cells throughout the body. researchgate.netoup.comnih.gov Immunocytochemical studies using antibodies specific for the porcine pancreastatin(33-49) fragment have confirmed its presence in the pancreas, adrenal medulla, pituitary gland, and various endocrine cells of the gastrointestinal tract. oup.comnih.govtandfonline.com

Within these cells, pancreastatin is specifically localized to the subcellular compartment responsible for the storage and regulated secretion of hormones and neuropeptides: the secretory granules. physiology.orgoup.comjst.go.jp This intragranular localization is fundamental to its function, as it ensures that pancreastatin is stored alongside classical hormones and released in response to specific physiological stimuli. In early fetal porcine pancreas, CgA, the precursor, is visualized throughout immature granules in all neuroendocrine cells. researchgate.net

A key aspect of pancreastatin's biology is its co-localization with CgA and resident hormones within the same secretory granules. nih.gov This co-storage is a direct consequence of its origin from CgA, which itself is a major packaging protein in these organelles. nih.gov

In the Pancreas: In porcine pancreatic islets, pancreastatin immunoreactivity is found co-localized in the secretory granules of insulin-producing beta-cells, glucagon-producing alpha-cells, and somatostatin-producing delta-cells. pancreapedia.orgtandfonline.com

In the Adrenal Gland: It is present in the chromaffin granules of the adrenal medulla alongside catecholamines. oup.com

In the Pituitary: Pancreastatin is found in various endocrine cell types of the anterior pituitary. tandfonline.com

In the Gastrointestinal Tract: It is localized in enterochromaffin cells of the duodenal mucosa. oup.com

This co-localization ensures that pancreastatin is co-secreted with the primary hormones of the cell (e.g., insulin (B600854) from beta-cells), allowing it to exert its regulatory effects in an autocrine or paracrine fashion immediately upon secretion. pancreapedia.orgnih.gov

Regulation of Pancreastatin(33-49)(porcine) Secretion

The secretion of pancreastatin is not constitutive but is a highly regulated process, tightly linked to the secretion of the co-packaged hormones. tandfonline.com As it is stored in secretory granules, its release is triggered by the same stimuli that cause the exocytosis of these granules. bioscientifica.com Studies on perfused porcine organs have shown that pancreastatin and its related fragments are released in parallel with other peptide hormones, and the ratio of the different molecular forms secreted mirrors their proportions within the tissue extracts. tandfonline.com

The release of pancreastatin is controlled by a variety of neural and chemical signals that regulate endocrine cell activity.

Stimuli:

Nervous Stimulation: Electrical stimulation of the vagus nerve supply to the perfused porcine pancreas, stomach, and small intestine is a potent stimulus for the release of pancreastatin. tandfonline.com This indicates a significant role for the autonomic nervous system in regulating its secretion.

Meal Ingestion: The physiological stimulus of food intake, which triggers the release of pancreatic and gut hormones, also leads to the secretion of pancreastatin. pancreapedia.orgpancreapedia.org

Low Extracellular Calcium: In the context of the parathyroid gland, low concentrations of extracellular calcium (e.g., 0.5 mM) act as a powerful stimulus for the secretion of parathyroid hormone and CgA, and by extension, CgA-derived peptides. researchgate.netoup.com

Inhibitors:

High Extracellular Calcium: High calcium levels (e.g., 3.0 mM) inhibit secretion from parathyroid cells, thereby suppressing the release of CgA and its fragments. researchgate.netoup.com

Autocrine/Paracrine Feedback: Pancreastatin itself has been shown to inhibit the secretion of parathyroid hormone and CgA from porcine parathyroid cells in culture. researchgate.netoup.com This suggests the existence of a negative feedback loop where the secreted peptide can act back on the cell of origin to downregulate its own release and that of the co-stored hormone. nih.gov

| Factor | Effect on Pancreastatin Secretion | Mechanism | Reference |

| Vagal Nerve Stimulation | Stimulation | Triggers exocytosis of secretory granules in gastrointestinal and pancreatic endocrine cells. | tandfonline.comabdominalkey.com |

| Food Intake | Stimulation | Induces release of gut and pancreatic hormones, leading to co-secretion of pancreastatin. | pancreapedia.orgpancreapedia.org |

| Low Extracellular Ca2+ | Stimulation (in parathyroid) | Promotes exocytosis of parathyroid hormone- and CgA-containing granules. | researchgate.netoup.com |

| High Extracellular Ca2+ | Inhibition (in parathyroid) | Suppresses exocytosis from parathyroid cells. | researchgate.netoup.com |

| Pancreastatin | Inhibition (in parathyroid) | Acts as a negative feedback regulator on the secreting cell (autocrine/paracrine). | nih.govoup.com |

Paracrine and Autocrine Secretion Modalities

Pancreastatin, a peptide derived from the processing of Chromogranin A (CGA), is recognized for its significant modulatory role in cellular secretion through local, non-endocrinal pathways. cloudfront.netnih.gov Its function as a paracrine and autocrine mediator is evident from its co-localization and co-secretion with other hormones and its subsequent action on neighboring or parent cells. pancreapedia.orgresearchgate.netphoenixbiotech.net This localized action allows for fine-tuned regulation of glandular and metabolic functions. nih.gov

Porcine pancreastatin is co-localized with all four major endocrine cell types within the pancreatic islets. pancreapedia.org Research on the perfused porcine pancreas has demonstrated that pancreastatin is released in parallel with insulin, supporting the hypothesis that it exerts effects on both endocrine and exocrine pancreatic cells through autocrine or paracrine mechanisms. pancreapedia.orgdntb.gov.ua The tissue-specific processing of its precursor, CGA, results in the pancreatic islets and antral gastric endocrine cells being primary sources of fully processed pancreastatin, further suggesting its role as a peptide with localized functions. nih.gov

The biological activity of the 49-amino acid porcine pancreastatin resides in its C-terminal half. pancreapedia.org Indeed, studies utilizing synthetic C-terminal fragments, such as pancreastatin(33-49), have confirmed its potent biological effects, particularly in the regulation of hormone secretion. pnas.org

Paracrine Regulation in the Pancreas

The most well-documented paracrine function of pancreastatin is the modulation of islet hormone release. It is a potent inhibitor of glucose-stimulated insulin secretion from pancreatic β-cells. pancreapedia.orgnih.govnih.gov Studies in perfused rat pancreas showed that pancreastatin at concentrations of 1 and 10 nM inhibited both the first and second phases of insulin secretion stimulated by glucose or arginine. pancreapedia.org This inhibitory action is not limited to glucose as a stimulus; pancreastatin also inhibits insulin release induced by various hormones and pharmacological agents. physiology.org

Beyond its effect on insulin, pancreastatin also influences other islet cells. In mice, it has been shown to stimulate the secretion of glucagon (B607659) from α-cells while lowering basal plasma insulin levels. pancreapedia.orgdiabetesjournals.org This dual action—inhibiting insulin while potentially enhancing glucagon—points to a complex regulatory role within the islet microenvironment, contributing to glucose homeostasis.

The influence of pancreastatin extends to the exocrine pancreas, although its mechanism appears to be indirect. While it inhibits cholecystokinin (B1591339) (CCK)-stimulated pancreatic enzyme secretion in vivo, direct application to isolated pancreatic acini has shown inconsistent results. pancreapedia.orgnih.gov This suggests that the inhibitory effect on exocrine secretion is not a direct action on acinar cells but is likely mediated through a paracrine pathway, possibly involving the modulation of neural inputs to the pancreas. pancreapedia.org

Table 1: Paracrine Effects of Pancreastatin on Pancreatic Secretion

| Target Cell/Secretion | Stimulus | Pancreastatin Concentration | Observed Effect | Species Studied | Citation |

|---|---|---|---|---|---|

| Endocrine Pancreas | |||||

| Insulin (β-cells) | Glucose (High Conc.) | 10⁻⁹ M | Inhibition | Rat | nih.gov |

| Insulin (β-cells) | Glucose, Arginine | 1 nM, 10 nM | Inhibition of 1st & 2nd phase | Rat | pancreapedia.org |

| Insulin (β-cells) | Glucose | 4.0 nmol/kg (in vivo) | Inhibition | Mouse | diabetesjournals.org |

| Glucagon (α-cells) | Basal | 4.0 nmol/kg (in vivo) | Stimulation | Mouse | diabetesjournals.org |

| Exocrine Pancreas | |||||

| Amylase (Acinar cells) | CCK-8 | 10⁻⁹–10⁻⁸ M | Dose-dependent inhibition | Guinea Pig | nih.gov |

Autocrine and Paracrine Actions in Other Tissues

The secretion and local action of pancreastatin are not confined to the pancreas. As a product of CGA, it is present in various neuroendocrine tissues where it can exert autocrine feedback control. cloudfront.netnih.govosti.gov

In parathyroid cells, which also produce and secrete CGA, pancreastatin has been shown to inhibit the secretion of parathyroid hormone (PTH). researchgate.net This suggests an autocrine negative feedback loop where a fragment of the co-secreted CGA (pancreastatin) inhibits further hormone release from the same cell type. cloudfront.net

Similarly, enterochromaffin-like (ECL) cells in the stomach are a significant source of pancreastatin-like immunoreactivity. physiology.org Here, it is believed to play a role in the paracrine regulation of gastric acid secretion. nih.govphysiology.org Studies on isolated rabbit gastric glands found that the C-terminal fragment pancreastatin(33-49) inhibited histamine- and carbachol-stimulated acid secretion, an effect not mediated by somatostatin (B550006) release, suggesting a direct paracrine action on parietal cells. researchgate.net

Table 2: Paracrine/Autocrine Effects of Pancreastatin in Non-Pancreatic Tissues

| Tissue | Target Cell | Observed Effect | Implied Modality | Species Studied | Citation |

|---|---|---|---|---|---|

| Parathyroid Gland | Chief Cells | Inhibition of PTH secretion | Autocrine | Porcine | researchgate.net |

| Gastric Mucosa | Parietal Cells | Inhibition of histamine-stimulated acid secretion | Paracrine | Rabbit | researchgate.net |

| Adipose Tissue | Adipocytes | Inhibition of insulin-stimulated glucose uptake | Paracrine/Endocrine | Rat | pancreapedia.org |

| Liver | Hepatocytes | Activation of glycogenolysis | Paracrine/Endocrine | Rat | pancreapedia.org |

These findings collectively underscore the role of pancreastatin, and specifically its active C-terminal region exemplified by pancreastatin(33-49), as a crucial local modulator. Its ability to act in a paracrine or autocrine fashion allows for precise, tissue-specific regulation of hormone secretion and metabolic processes, functioning as an integral part of the neuroendocrine communication system. nih.govphoenixbiotech.net

Receptor Interactions and Signal Transduction Pathways of Pancreastatin 33 49 Porcine

Identification and Characterization of Pancreastatin (B1591218) Receptors

The initial step in elucidating the function of Pancreastatin(33-49)(porcine) involves the identification and characterization of its specific binding sites.

Solubilization and Molecular Identification of Receptors (e.g., in Rat Liver Membranes)

To study the receptor in its native state, researchers successfully solubilized active pancreastatin receptors from rat liver membranes using the nonionic detergent Triton X-100. nih.govoup.comscispace.com This process allowed for the molecular characterization of the receptor. Covalent cross-linking experiments using an iodinated analog of rat pancreastatin revealed a single band with a molecular weight of 85,000 Mr on SDS-PAGE, suggesting this is the molecular size of the pancreastatin receptor. nih.govoup.com

Further analysis through gel filtration chromatography of the soluble extracts identified two molecular components with binding capabilities. nih.govoup.com One component had a molecular mass of approximately 80,000 Mr, and the other was a larger complex of 170,000 Mr. nih.govoup.com The larger component's higher sensitivity to guanine (B1146940) nucleotides suggested it represented the receptor associated with a G protein. nih.govoup.com This was further supported by the fact that covalent cross-linking of both components still resulted in a single 85,000 Mr band, and immunodetection confirmed the presence of a Gq protein in the same chromatographic fraction. nih.govoup.com Additionally, the receptor was identified as a glycoprotein (B1211001), as it could be specifically bound to the wheat-germ agglutinin lectin. nih.govoup.com

Binding Kinetics and Affinity Studies (e.g., Scatchard Analysis)

Binding studies using an iodinated analog of rat pancreastatin demonstrated that its interaction with the solubilized receptors from rat liver membranes was time-dependent, saturable, and reversible. nih.govoup.com Scatchard analysis of the binding data under equilibrium conditions indicated a single class of high-affinity binding sites. nih.govoup.comnih.gov

The binding affinity (Kd) for the soluble receptor was determined to be 0.3 nM, which is comparable to the Kd of 0.2 nM observed for the membrane-bound receptors. scispace.comnih.gov The binding capacity (Bmax) of the soluble receptor was found to be 14 fmol/mg of protein, closely matching the 15 fmol/mg of protein for the membrane receptors. scispace.comnih.gov This similarity in binding characteristics suggests that the solubilization process did not selectively alter the receptor's binding properties. scispace.com The binding of the radiolabeled pancreastatin analog was inhibited by guanine nucleotides in a specific order of potency: guanyl-5'-yl-imidodiphosphate > GTP > GDP > GMP, confirming that the solubilized receptors remain functionally coupled to G proteins. nih.govoup.com

Interactive Data Table: Binding Characteristics of Pancreastatin Receptors in Rat Liver

| Parameter | Soluble Receptor | Membrane-Bound Receptor |

| Binding Affinity (Kd) | 0.3 nM | 0.2 nM |

| Binding Capacity (Bmax) | 14 fmol/mg protein | 15 fmol/mg protein |

G-Protein Coupled Receptor Mechanisms

The interaction of Pancreastatin(33-49)(porcine) with its receptor initiates a cascade of intracellular events mediated by heterotrimeric G proteins.

Coupling to Gαq/11 and Gαi1,2 Proteins

Studies have provided direct evidence for the coupling of the pancreastatin receptor to specific G protein subtypes. dntb.gov.ua The pancreastatin receptor in rat liver membranes is coupled to two different G proteins. nih.govoup.comscispace.com One of these is a pertussis toxin-insensitive G protein, identified as belonging to the Gαq/11 family. dntb.gov.ua Additionally, the receptor is also coupled to a pertussis toxin-sensitive G protein, specifically the Gαi1,2 subtypes. dntb.gov.ua This dual coupling allows pancreastatin to trigger multiple signaling pathways simultaneously.

Activation of Phospholipase C (PLCβ3-isoform) and Diacylglycerol Formation

The coupling of the pancreastatin receptor to Gαq/11 proteins leads to the activation of phospholipase C (PLC). nih.govoup.comscispace.com Specifically, the PLCβ3-isoform has been implicated in this pathway. Activation of PLC results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

The production of 1,2-diacylglycerol in response to pancreastatin has been demonstrated in both liver plasma membranes and isolated hepatocytes. nih.gov The time course of DAG formation is rapid, with a significant increase observed within 5 minutes and reaching a maximum at 10 minutes. nih.gov This stimulation of DAG production by pancreastatin is independent of pertussis toxin, consistent with its mediation by a Gαq/11 protein. nih.gov The formation of DAG is a crucial step in the activation of protein kinase C. nih.gov

Modulation of Intracellular Calcium Dynamics

The activation of the Gαq/11-PLC pathway by pancreastatin also leads to the modulation of intracellular calcium levels. nih.govoup.comscispace.com The IP3 generated from PIP2 hydrolysis binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This results in an increase in the concentration of free cytosolic Ca2+. nih.govscispace.com This elevation in intracellular calcium, along with the production of DAG, plays a pivotal role in the downstream effects of pancreastatin, such as the activation of protein kinase C and its subsequent physiological responses. nih.gov

Involvement of Protein Kinase C (PKC) Activation

Pancreastatin(33-49)(porcine) has been demonstrated to activate Protein Kinase C (PKC), a critical enzyme in various signal transduction pathways. nih.gov This activation is a downstream consequence of the peptide's ability to stimulate the production of 1,2-diacylglycerol (DAG) in hepatocytes. nih.govnih.gov The formation of DAG is achieved through a mechanism that is independent of pertussis toxin, suggesting it does not involve certain G-proteins like G_i/G_o. nih.govnih.gov

The dose-response relationship for PKC stimulation mirrors that observed for pancreastatin-induced glucose output and transient increases in cytosolic calcium, indicating a direct linkage between these cellular events. nih.gov The time course of this action is rapid, with a notable increase in DAG production within five minutes of exposure, peaking at approximately ten minutes. nih.gov While the activation of PKC by pancreastatin is not affected by pertussis toxin, the presence of GTP has been shown to partially inhibit the pancreastatin-stimulated formation of 1,2-diacylglycerol in a dose-dependent manner. nih.gov This inhibitory effect of GTP is, however, abolished by pretreatment with pertussis toxin. nih.gov

| Feature | Description | Source(s) |

| Mechanism | Stimulation of 1,2-diacylglycerol (DAG) formation | nih.govnih.gov |

| G-Protein Dependence | Pertussis toxin-insensitive | nih.govnih.gov |

| Cellular Context | Observed in rat hepatocytes | nih.govnih.gov |

| Downstream Effect | Activation of Protein Kinase C | nih.gov |

| Modulation by GTP | GTP partially inhibits pancreastatin-stimulated DAG production; this inhibition is reversed by pertussis toxin. | nih.gov |

Interaction with Guanylate Cyclase

In addition to its effects on the phospholipase C pathway, pancreastatin has been found to interact with and activate guanylate cyclase in rat liver membranes. nih.govoup.com This interaction appears to be mediated by a pertussis toxin-sensitive G-protein. oup.comscispace.com The activation of guanylate cyclase leads to an increase in the production of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov

| Feature | Description | Source(s) |

| Target Enzyme | Guanylate Cyclase | nih.govoup.com |

| G-Protein Dependence | Pertussis toxin-sensitive | oup.comscispace.com |

| Second Messenger | Increased cyclic guanosine monophosphate (cGMP) | nih.gov |

| Proposed Function | Negative regulation of phospholipase C activation | oup.comscispace.com |

| Cellular Context | Observed in rat liver membranes | nih.govoup.com |

Non-G-Protein Coupled Interactions

Beyond its interactions with G-protein coupled receptors, Pancreastatin(33-49)(porcine) engages in direct interactions with intracellular proteins, most notably chaperone proteins.

Direct Interaction with Chaperone Proteins (e.g., GRP78)

A significant finding in the study of pancreastatin's mechanism of action is its direct binding to the 78-kilodalton glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP) or Heat Shock Protein A5 (HSPA5). plos.orgpancreapedia.org This interaction was identified through affinity chromatography using pancreastatin as the "bait" to capture interacting partners from liver protein homogenates. plos.org GRP78 is a key chaperone protein residing in the endoplasmic reticulum, where it plays a crucial role in protein folding and cellular stress responses. plos.orgmdpi.com

Inhibition of GRP78 ATPase Activity and Influence on Protein Folding

Pancreastatin not only binds to GRP78 but also functionally inhibits its ATPase enzymatic activity. plos.orgpancreapedia.org The chaperone function of GRP78 is critically dependent on its ability to bind and hydrolyze ATP, which drives the cycles of substrate binding and release necessary for proper protein folding. plos.orgmdpi.com Pancreastatin has been shown to inhibit the ATPase activity of GRP78 in a dose-dependent manner, with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 5.2 µM. plos.org By inhibiting this activity, pancreastatin impairs the chaperone's ability to refold proteins. plos.org

| Parameter | Value | Source(s) |

| Interacting Protein | GRP78 (BiP, HSPA5) | plos.orgpancreapedia.org |

| Effect | Inhibition of ATPase activity | plos.orgpancreapedia.org |

| IC₅₀ | ~5.2 µM | plos.org |

Implications for Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

The inhibition of GRP78 by pancreastatin has significant implications for the cellular mechanisms that cope with endoplasmic reticulum (ER) stress, collectively known as the Unfolded Protein Response (UPR). plos.orgplos.org GRP78 is a master regulator of the UPR; under normal conditions, it binds to and keeps the UPR stress sensors inactive. mdpi.com When unfolded proteins accumulate in the ER, GRP78 releases these sensors, thereby activating the UPR to restore homeostasis. mdpi.com

By binding to and inhibiting GRP78, pancreastatin can impair this adaptive response. plos.org Research has indicated that pancreastatin can inhibit the upregulation of GRP78 expression during UPR activation. plos.org This interference with a central component of the UPR suggests that pancreastatin can modulate cellular responses to ER stress, potentially exacerbating the stress or altering the cell's fate towards apoptosis under stressed conditions. plos.orgmdpi.com

Cross-Talk with Other Signaling Pathways (e.g., Insulin (B600854) Receptor Signaling)

The biological effects of Pancreastatin(33-49)(porcine) are often counter-regulatory to those of insulin. plos.orgpancreapedia.org This antagonism is evident in its ability to inhibit insulin-stimulated glucose uptake in adipocytes and to promote gluconeogenesis in the liver. plos.org The interaction with GRP78 is thought to be a key mechanism in this cross-talk. pancreapedia.org

Studies have demonstrated that pancreastatin inhibits insulin secretion in response to various stimuli. nih.govnih.gov The inhibition of GRP78's ATPase activity by pancreastatin has been suggested to influence insulin binding and signal transduction. pancreapedia.org For instance, the inhibition of GRP78 can lead to increased expression of Glucose-6-Phosphatase, the final enzyme in gluconeogenesis, an effect that is also seen with other GRP78-ATPase inhibitors. plos.org Conversely, the overexpression of GRP78 can inhibit the expression of this enzyme. plos.org This suggests that by targeting GRP78, pancreastatin can directly interfere with key metabolic pathways regulated by insulin.

Biological Activities and Physiological Roles of Pancreastatin 33 49 Porcine in Research Models

Modulation of Pancreatic Endocrine Secretion

Pancreastatin(33-49)(porcine) exerts significant influence over the secretion of key pancreatic hormones, positioning it as an important modulator of endocrine function. Its effects on insulin (B600854), glucagon (B607659), and somatostatin (B550006) have been investigated in multiple research models, revealing a complex regulatory profile.

One of the most consistently reported biological activities of pancreastatin (B1591218) and its C-terminal fragments is the potent inhibition of insulin secretion. nih.govmedicaljournalssweden.se Studies have demonstrated that Pancreastatin(33-49)(porcine) can suppress both basal and stimulated insulin release from the pancreas.

In studies using the isolated perfused rat pancreas, porcine Pancreastatin(33-49) at a concentration of 10 nM was shown to significantly inhibit both the first and second phases of glucose-induced insulin release. nih.gov The inhibition was measured at 24.4% for the first phase and 25.7% for the second phase. nih.gov Further research in mice demonstrated that the full-length pancreastatin peptide can lower baseline plasma insulin levels and effectively inhibit the insulin response to both glucose and cholinergic agonists like carbachol. nih.gov The inhibitory action on insulin secretion is a direct effect on the pancreatic B-cells. nih.gov While the (33-49) fragment is potent, studies aiming to identify the shortest biologically active fragment found that Pancreastatin(35-49) was the minimal sequence required for full inhibitory activity on insulin release. nih.gov

Table 1: Research Findings on Inhibition of Insulin Release

| Research Model | Key Findings | Citations |

|---|---|---|

| Isolated Perfused Rat Pancreas | Pancreastatin(33-49)(porcine) at 10 nM significantly inhibited both first (24.4%) and second (25.7%) phases of glucose-induced insulin release. | nih.gov |

| In vivo (Mouse) | Intravenous injection of pancreastatin lowered basal plasma insulin and inhibited insulin response to both glucose and the cholinergic agonist carbachol. | nih.gov |

| Isolated Perfused Rat Pancreas | Pancreastatin strongly inhibited unstimulated insulin release as well as insulin responses to glucose and tolbutamide. | nih.gov |

The effect of pancreastatin on glucagon secretion appears to be more variable across different studies and models. Some research indicates a stimulatory role, while other work reports no significant effect.

In vivo studies in mice have shown that an injection of pancreastatin leads to an increase in plasma glucagon concentration. nih.gov This stimulatory effect on baseline glucagon secretion was abolished by combined adrenergic blockade, suggesting an indirect mechanism involving adrenergic pathways in this model. nih.gov Similarly, in the perfused rat pancreas, pancreastatin was found to enhance glucagon secretion stimulated by arginine or conditions of low glucose. pancreapedia.org

Conversely, other studies using the perfused rat pancreas found that pancreastatin did not significantly alter glucagon output, either under basal conditions or during stimulation with glucose or tolbutamide. nih.gov Research on the isolated, perfused porcine pancreas also concluded that pancreastatin had no effect on the basal secretion of glucagon or its response to changes in glucose concentration. nih.gov This suggests potential species-specific differences or variations based on the experimental conditions.

Table 2: Research Findings on Glucagon Secretion

| Research Model | Key Findings | Citations |

|---|---|---|

| In vivo (Mouse) | Pancreastatin injection increased baseline plasma glucagon concentration. | nih.gov |

| Perfused Rat Pancreas | Enhanced glucagon secretion that was stimulated by arginine or low glucose. | pancreapedia.org |

| Perfused Rat Pancreas | Did not significantly affect glucagon output under basal, glucose-stimulated, or tolbutamide-stimulated conditions. | nih.gov |

The influence of pancreastatin on somatostatin secretion is not as extensively documented as its effects on insulin and glucagon, and the available evidence is inconclusive.

One study utilizing the perfused rat pancreas reported that pancreastatin had a small effect, causing a reduction in somatostatin secretion. pancreapedia.org However, other research using similar models found no significant impact. A separate study, also employing the perfused rat pancreas, concluded that pancreastatin did not affect somatostatin output under any of the tested conditions (unstimulated, glucose-stimulated, or tolbutamide-stimulated). nih.gov Furthermore, experiments conducted on the isolated, perfused porcine pancreas showed that pancreastatin did not influence the basal secretion of somatostatin or its response to elevated glucose levels. nih.gov These conflicting results indicate that the role of pancreastatin in regulating somatostatin release is not yet clearly established.

Table 3: Research Findings on Somatostatin Secretion

| Research Model | Key Findings | Citations |

|---|---|---|

| Perfused Rat Pancreas | Had a small effect to reduce somatostatin secretion. | pancreapedia.org |

| Perfused Rat Pancreas | Did not significantly affect somatostatin output. | nih.gov |

Regulation of Glucose Metabolism

Beyond its role in the pancreas, Pancreastatin(33-49)(porcine) and its parent peptide are recognized as significant regulators of intermediary metabolism, particularly glucose homeostasis. physiology.org It generally exerts anti-insulin effects, influencing glucose production and utilization in key metabolic tissues like the liver and adipose tissue. pancreapedia.orgnih.gov

Studies in rats, both in vivo and in isolated hepatocytes, have confirmed the glycogenolytic effect of pancreastatin. physiology.orgnih.gov This effect is mediated through a signaling pathway that is independent of cAMP but dependent on calcium (Ca2+). physiology.org The mechanism involves a receptor coupled to G-proteins that activate phospholipase C, leading to an increase in intracellular calcium and subsequent stimulation of glycogenolysis. nih.gov In addition to the liver, pancreastatin has been shown to induce lipolysis in adipocytes, another action that runs counter to that of insulin. nih.govplos.org

Table 4: Research Findings on Induction of Glycogenolysis

| Research Model | Key Findings | Citations |

|---|---|---|

| Rat Liver (in vivo and in vitro) | Pancreastatin has a glycogenolytic effect. | nih.gov |

| Rat Isolated Hepatocytes | The glycogenolytic effect was confirmed and found to be mediated by a cAMP-independent, Ca2+-dependent mechanism. | physiology.org |

Pancreastatin also plays a role in regulating gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. Its influence is consistent with its function as a dysglycemic peptide that increases hepatic glucose output. physiology.org

Research has shown that pancreastatin stimulates the expression of glucose-6-phosphatase (G6Pase), the enzyme responsible for the final step in both gluconeogenesis and glycogenolysis. plos.org In Chromogranin A knockout mice, which lack the precursor for pancreastatin, the peptide was able to induce gluconeogenesis in the liver. physiology.org While some reports have mentioned an inhibition of gluconeogenesis in hepatocytes as one of its anti-insulin effects pancreapedia.org, the predominant evidence points towards a stimulatory influence on hepatic glucose production pathways. This suggests that pancreastatin is a key peptide in regulating glucose homeostasis, particularly by promoting glucose release from the liver through both glycogenolysis and gluconeogenesis. physiology.orgplos.org

Table 5: Research Findings on Influence on Gluconeogenesis

| Research Model | Key Findings | Citations |

|---|---|---|

| Hepatocytes | Pancreastatin stimulates the transcription of the gluconeogenic/glycogenolytic enzyme G6Pase. | plos.org |

| Chromogranin A Knockout Mice | Pancreastatin induces gluconeogenesis in the liver. | physiology.org |

| General Review | Described as having anti-insulin effects, including effects on gluconeogenesis in hepatocytes. | pancreapedia.org |

Inhibition of Glucose Uptake in Hepatocytes and Adipocytes

Pancreastatin(33-49)(porcine), a C-terminal fragment of the larger peptide pancreastatin, has been identified as a significant modulator of glucose metabolism. Research across various models has demonstrated its inhibitory action on glucose uptake in key metabolic tissues such as the liver (hepatocytes) and fat (adipocytes). This peptide is considered a counter-regulatory agent to insulin, impairing some of the primary metabolic actions of this hormone. plos.orgnih.gov

In studies using isolated rat adipocytes, pancreastatin dose-dependently inhibits both basal and insulin-stimulated glucose transport. nih.gov The maximal inhibitory effect is typically observed at a concentration of 10 nM, with a half-maximal inhibitory concentration (IC50) of approximately 1 nM. nih.gov This inhibition of glucose uptake is a key component of pancreastatin's broader impact on insulin resistance. nih.gov Further studies in 3T3-L1 adipocytes, a common cell line model for fat cells, showed a roughly 30% inhibition of insulin-stimulated glucose uptake by pancreastatin. plos.org

In human studies, the systemic effects of pancreastatin on glucose metabolism have also been observed. Infusion of pancreastatin into the human forearm resulted in a significant decrease in glucose uptake, estimated to be between 48% and 50%. oup.comoup.com This effect was determined to be metabolic rather than hemodynamic, as there was no associated change in forearm plasma flow. oup.comoup.com The C-terminal fragment, Pancreastatin(33-49), is known to be a biologically active portion of the full peptide, sharing its ability to inhibit glucose-induced insulin release. nih.govtandfonline.com

Inhibition of Glucose Uptake by Pancreastatin

| Research Model | Tissue/Cell Type | Finding | Reference |

|---|---|---|---|

| Rat | Adipocytes | Dose-dependent inhibition of basal and insulin-stimulated glucose transport. IC50 ~1 nM. | nih.gov |

| Mouse | 3T3-L1 Adipocytes | ~30% inhibition of insulin-stimulated glucose uptake. | plos.org |

| Human | Forearm Tissue | ~48-50% decrease in glucose uptake. | oup.comoup.com |

Effects on Glycolysis and Glycogen (B147801) Synthesis

Pancreastatin exerts distinct and significant effects on the pathways of glucose storage and breakdown in the liver. In research on rat hepatocytes, pancreastatin has been shown to inhibit insulin-stimulated glycogen synthesis while not inhibiting, and in some cases enhancing, glycolysis. nih.gov

Specifically, in insulin-stimulated rat hepatocytes, pancreastatin inhibited the rate of glycogen synthesis by approximately 45%. nih.gov This effect was observed across a wide range of insulin concentrations. nih.gov The mechanism for this is believed to involve the activation of glycogen synthase kinase-3 (GSK-3) in adipocytes, which would phosphorylate and inactivate glycogen synthase. plos.org Concurrently, pancreastatin was found to enhance the rate of glycolysis, measured by lactate (B86563) production, by about 25% in these same hepatocytes. nih.gov The maximal effect for both actions was achieved at a pancreastatin concentration of 10⁻⁸ M. nih.gov

These findings underscore the peptide's role in promoting the breakdown of stored glucose (glycogenolysis) and opposing the storage of glucose as glycogen, particularly in the presence of insulin. plos.orgoup.com This suggests that pancreastatin may contribute to mechanisms involved in insulin resistance by directly counteracting insulin's anabolic effects on glucose in the liver. nih.gov

Effects of Pancreastatin on Hepatic Glucose Metabolism

| Metabolic Pathway | Effect in Rat Hepatocytes | Magnitude of Effect | Reference |

|---|---|---|---|

| Insulin-Stimulated Glycogen Synthesis | Inhibition | ~45% decrease | nih.gov |

| Insulin-Stimulated Glycolysis | Enhancement | ~25% increase | nih.gov |

Effects on Lipid and Protein Metabolism

Lipolytic Effects in Adipocytes

Pancreastatin demonstrates significant lipolytic activity, promoting the breakdown of stored fats in adipocytes. In studies using isolated rat adipocytes, pancreastatin was shown to have a potent lipolytic effect, with a half-maximal effective concentration (ED50) of 0.1 nM. nih.gov This effect, however, was found to be completely inhibited by the presence of insulin, highlighting the antagonistic relationship between these two molecules in the regulation of lipid metabolism. nih.gov

Lipolytic Effects of Pancreastatin

| Research Model | Tissue/Cell Type | Finding | Reference |

|---|---|---|---|

| Rat | Adipocytes | Potent lipolytic effect (ED50 0.1 nM), inhibited by insulin. | nih.gov |

| Human | Forearm Tissue | 4.5- to 6.4-fold increase in free fatty acid spillover. | oup.comoup.com |

Modulation of Protein Synthesis

The effect of pancreastatin on protein synthesis presents a more complex picture compared to its clear inhibitory roles in glucose and lipid storage. In contrast to its impairment of insulin's metabolic actions, studies on rat adipocytes have found that pancreastatin dose-dependently stimulates protein synthesis. nih.gov Furthermore, it was observed to enhance insulin-stimulated protein synthesis in these cells. nih.gov This anabolic effect on protein metabolism stands in contrast to its catabolic or inhibitory effects on carbohydrate and lipid metabolism. However, other research suggests that by inhibiting insulin release, pancreastatin may indirectly lead to an inhibition of protein synthesis, as insulin itself is a potent stimulator of this process. biosynth.com This discrepancy indicates that the net effect of pancreastatin on protein synthesis may be tissue-specific or dependent on the broader hormonal context.

Regulation of Leptin Secretion and UCP-2 Expression

Pancreastatin has been found to modulate the expression and secretion of key proteins involved in energy balance and metabolism within adipocytes, specifically leptin and uncoupling protein-2 (UCP-2). nih.gov Leptin is an adipocyte-secreted hormone that plays a central role in regulating body weight by decreasing food intake and increasing energy expenditure. nih.gov

In isolated rat adipocytes, pancreastatin inhibits the expression and secretion of leptin. nih.gov This effect was observed to be significant and sustained over 24 hours. nih.gov Concurrently, pancreastatin stimulates the expression of UCP-2. nih.gov UCP-2 is a mitochondrial protein that can uncouple substrate oxidation from ATP synthesis, leading to energy dissipation as heat, and is involved in protecting cells from oxidative stress. mdpi.com The effects of pancreastatin on both leptin and UCP-2 appear to be mediated through a protein kinase C (PKC) dependent pathway, as blocking PKC prevented these changes. nih.gov The upregulation of UCP-2 may contribute to the metabolic actions of catecholamines under conditions of increased sympathetic activity, such as stress. nih.gov

Pancreastatin's Effects on Leptin and UCP-2 in Rat Adipocytes

| Molecule | Effect of Pancreastatin | Mediating Pathway | Reference |

|---|---|---|---|

| Leptin Secretion/Expression | Inhibition | Protein Kinase C (PKC) | nih.gov |

| UCP-2 Expression | Stimulation | Protein Kinase C (PKC) | nih.gov |

Modulation of Gastrointestinal Function

Pancreastatin(33-49)(porcine), a significant fragment of the larger pancreastatin peptide, demonstrates notable influence over various gastrointestinal processes. Its effects are primarily inhibitory, targeting key secretions within the digestive system.

Porcine pancreastatin is a recognized inhibitor of exocrine pancreatic secretion. nih.gov This inhibitory action has been observed in studies involving pigs. nih.gov Research in conscious rats has demonstrated that pancreastatin significantly inhibits meal-stimulated pancreatic secretion of both fluid and protein in a dose-dependent manner. nih.gov The biological activity responsible for these effects is understood to reside within the C-terminal half of the pancreastatin molecule. pancreapedia.org

Multiple studies have confirmed that both naturally occurring and synthetically produced forms of pancreastatin can suppress the secretion of digestive enzymes from the pancreas that is stimulated by meals or the administration of cholecystokinin (B1591339) (CCK) in animal models such as rats and dogs. pancreapedia.org Interestingly, some research suggests a differential effect based on the experimental setting; while pancreastatin inhibits exocrine pancreatic secretion in living organisms (in vivo), it reportedly does not have the same effect on the isolated, perfused rat pancreas (in vitro). nih.gov

The scientific literature presents a complex picture of pancreastatin's role in regulating gastric acid secretion, with findings varying across different research models. In studies conducted on conscious dogs, the intravenous infusion of pancreastatin was found to enhance gastric acid secretion stimulated by a peptone meal. nih.gov However, this same study noted no effect on basal acid secretion or on secretion stimulated by histamine (B1213489). nih.gov

In contrast, in vitro research using isolated gastric glands from rabbits has shown an inhibitory function for the C-terminal fragment, pancreastatin(33-49). nih.gov In this model, pancreastatin(33-49) dose-dependently inhibited acid secretion that was stimulated by both histamine and carbachol. nih.gov The study further proposed that this inhibition is not mediated by the release of somatostatin from D cells, but rather points to a direct action at the receptor or membrane level of the acid-producing parietal cells. nih.gov

Table 1: Effect of Pancreastatin(33-49)(porcine) on Stimulated Gastric Acid Secretion in Isolated Rabbit Gastric Glands

| Stimulant | Pancreastatin(33-49) Application | Observed Inhibition of Stimulated Acid Secretion | Reference |

|---|---|---|---|

| Histamine (10⁻⁶ M, 10⁻⁵ M) | Dose-dependent | Statistically significant (p < 0.005) | nih.gov |

| Carbachol (10⁻⁵ M, 10⁻⁴ M) | Dose-dependent | Statistically significant (p < 0.001) | nih.gov |

Evidence suggests that the inhibitory mechanism of pancreastatin on exocrine pancreatic secretion involves neural pathways. nih.gov Specifically, pancreastatin is understood to inhibit the secretion of pancreatic enzymes by modulating the release of the neurotransmitter acetylcholine (B1216132) from presynaptic nerve endings within the pancreas. nih.govresearchgate.net

In experimental setups using isolated rat pancreatic lobules, where potassium is used to stimulate amylase release through a cholinergic pathway, pancreastatin demonstrated a dose-dependent inhibition of this stimulated secretion. nih.gov Further investigation revealed that pancreastatin directly inhibited the release of newly synthesized, radiolabeled acetylcholine ([3H]acetylcholine) that was stimulated by potassium chloride (KCl). nih.gov These findings strongly indicate that pancreastatin exerts its inhibitory control over exocrine secretion by acting on intrapancreatic neurons to curtail the release of acetylcholine. nih.gov

Table 2: Effect of Pancreastatin on Acetylcholine and Amylase in Rat Pancreatic Lobules

| Measured Parameter | Experimental Condition | Effect Attributed to Pancreastatin | Reference |

|---|---|---|---|

| Potassium-Evoked Amylase Release | Dose-dependent application | A maximal inhibition of 49.6% (± 11%) was observed. | nih.gov |

| KCl-Stimulated [3H]acetylcholine Release | Incubation with [3H]choline | Release was inhibited by 43% (± 5.7%). | nih.gov |

Other Reported Biological Activities (e.g., Voltage-Gated Potassium Channels, Cell Proliferation)

Beyond its role in the gastrointestinal system, pancreastatin(33-49)(porcine) has been implicated in other biological processes.

Cell Proliferation: Both pancreastatin and its C-terminal fragment (33-49) have been observed to stimulate the proliferation of T-lymphocytes. nih.gov When T-cells were stimulated with the mitogen concanavalin (B7782731) A, both peptides induced a dose-dependent increase in the cells' proliferative response. nih.gov This effect was specific to T-cells, as no response was seen with the B-cell mitogen, lipopolysaccharide. nih.gov The data suggests that the C-terminal region of the pancreastatin molecule is responsible for this immunomodulatory activity. nih.gov

Table 3: Effect of Pancreastatin and its Fragment (33-49) on Lymphocyte Proliferation

| Mitogen | Peptide Applied | Concentration for Maximum Effect | Outcome | Reference |

|---|---|---|---|---|

| Concanavalin A | Pancreastatin & Pancreastatin(33-49) | 10⁻⁸ M | Dose-dependent stimulation of T-cell proliferation | nih.gov |

| Lipopolysaccharide | Pancreastatin & Pancreastatin(33-49) | Not Applicable | No effect on B-cell proliferation | nih.gov |

Voltage-Gated Potassium Channels: The interaction of pancreastatin with voltage-gated potassium channels is a subject of some conflicting reports in the literature. One source characterizes pancreastatin as an activator of these ion channels. biosynth.com Conversely, another report describes pancreastatin as a potent inhibitor of voltage-gated potassium channels specifically in pancreatic β-cells, an action that would lead to the inhibition of action potential propagation. biosynth.com

Advanced Methodologies and Analytical Approaches in Pancreastatin 33 49 Porcine Research

Peptide Synthesis Techniques for Analog Generation (e.g., Solid-Phase Methodology)

The generation of Pancreastatin(33-49)(porcine) and its related fragments for research purposes, such as antibody production and biological activity studies, has been achieved primarily through solid-phase peptide synthesis (SPPS). oup.comnih.gov This methodology allows for the efficient and controlled assembly of amino acids into a desired peptide sequence.

In a typical synthesis of porcine Pancreastatin (B1591218) fragments, including Pancreastatin(33-49), the process is conducted on an automatic peptide synthesizer. oup.com The synthesis utilizes polyamide resins, such as Ultrosyn B for the C-terminally amidated Pancreastatin(33-49). oup.com The amino acids are protected with Nα-fluorenyl-methoxy-carbonyl (Fmoc) groups. oup.compnas.org The C-terminal α-amide, a characteristic feature of the native peptide, is formed by cleaving the completed peptide from the resin using methanolic ammonia. oup.com Following synthesis, the crude peptide is purified to homogeneity using techniques like gel filtration and preparative High Performance Liquid Chromatography (HPLC). oup.com This synthetic approach has been instrumental in producing not only the native Pancreastatin(33-49) sequence but also various C-terminal fragments like Pancreastatin(35-49), Pancreastatin(37-49), and Pancreastatin(39-49) to investigate the core sequence responsible for its biological activity. nih.gov

Immunological Assays for Detection and Quantification

Immunological assays are fundamental tools for detecting and measuring the concentration of Pancreastatin-like immunoreactivity (PLI) in tissues and plasma. These methods rely on the specific binding of antibodies to the peptide.

To ensure reliable detection and quantification, researchers have developed sensitive and specific radioimmunoassays (RIAs) for Pancreastatin. nih.gov A key strategy involves using synthetic fragments of the peptide, such as the C-terminal fragment Pancreastatin(33-49), to generate specific antibodies. oup.com For instance, an antiserum designated P-33/49-C8 was developed in rabbits using synthetic porcine Pancreastatin(33-49) conjugated to bovine serum albumin (BSA). oup.com

A significant challenge in Pancreastatin assays is potential cross-reactivity with its precursor, Chromogranin A (CgA). To overcome this, highly specific antibodies that recognize the C-terminal of Pancreastatin have been developed. nih.gov One such assay utilizes an antibody raised against the 17-amino acid porcine Pancreastatin fragment 33-49. nih.govinterscienceinstitute.com This assay demonstrates high sensitivity and specificity, with little to no cross-reactivity with CgA, allowing for the accurate measurement of circulating Pancreastatin levels. nih.gov Validation of these RIAs involves assessing key performance characteristics, as detailed in the table below.

| Assay Parameter | Finding | Source(s) |

| Antibody Target | C-terminal sequence of porcine Pancreastatin (fragment 33-49) | oup.comnih.gov |

| Sensitivity | Capable of detecting Pancreastatin levels as low as 17 pg/mL | nih.gov |

| Specificity | Little to no cross-reactivity with the precursor Chromogranin A (CgA) | nih.govtandfonline.com |

| Reproducibility | Inter-assay coefficients of variation (CV) less than 20% | nih.gov |

Immunocytochemistry has been an indispensable technique for visualizing the cellular and subcellular distribution of Pancreastatin in various tissues. By applying antibodies raised against synthetic fragments like porcine Pancreastatin(33-49), researchers have mapped the location of this peptide throughout the porcine neuroendocrine system. nih.gov

These studies have confirmed the presence of Pancreastatin-like immunoreactivity in a wide array of tissues, consistent with the distribution of its precursor, Chromogranin A. nih.govnih.gov The findings support the concept of Pancreastatin being a proteolytically processed product of CgA. nih.gov In most tissues, Pancreastatin and CgA immunoreactivity are co-localized within the same endocrine cells and nerve fibers. nih.govnih.gov However, in some cell populations within the gastrointestinal tract and adenohypophysis, immunostaining for only one of the two has been observed, suggesting potential differences in CgA processing across various cell types. nih.gov

| Tissue | Localization of Pancreastatin-like Immunoreactivity | Source(s) |

| Pancreas | Islets of Langerhans | nih.gov |

| Adrenal Gland | Adrenal medulla | nih.govnih.gov |

| Pituitary Gland | Anterior pituitary | nih.govnih.gov |

| Gastrointestinal Tract | Throughout, with preference for the upper small intestine | oup.comnih.gov |

| Nervous System | Nerve fibers | nih.gov |

Ligand affinity chromatography is a powerful purification technique based on the specific, reversible binding of a target molecule to a ligand immobilized on a chromatographic matrix. springernature.com In the context of Pancreastatin research, this methodology has been employed to isolate and purify its corresponding receptor. nih.gov

In one study, the Pancreastatin receptor was purified from rat liver membranes. nih.gov The process involved using a biotinylated rat Pancreastatin analog as the affinity ligand. This analog was immobilized on streptavidin-coated Sepharose beads. The solubilized liver membrane proteins were passed through this matrix, allowing the Pancreastatin receptor, coupled to its associated Gq/11 regulatory proteins, to bind specifically to the immobilized Pancreastatin analog. Subsequent elution under specific conditions, such as a change in pH, allowed for the recovery of the purified receptor-protein complex. nih.gov This approach is highly effective, often providing thousands-fold purification in a single step while preserving the biological activity of the isolated protein. springernature.com

Chromatographic and Electrophoretic Techniques

Chromatographic and electrophoretic methods are essential for separating and characterizing the different molecular forms of Pancreastatin present in biological extracts. These techniques separate molecules based on physical properties like size, charge, and hydrophobicity.

The combination of gel permeation chromatography (GPC) and reverse-phase high-performance liquid chromatography (HPLC) has been a cornerstone for characterizing the molecular heterogeneity of Pancreastatin in tissue extracts. tandfonline.comnih.gov GPC, a type of size-exclusion chromatography, separates molecules based on their hydrodynamic volume, effectively sorting them by size. wikipedia.org HPLC provides high-resolution separation based on properties like hydrophobicity.

Using these techniques in tandem with RIAs, researchers have demonstrated that Pancreastatin exists in multiple molecular forms within porcine tissues. tandfonline.comnih.gov Analysis of tissue extracts has revealed the presence of not only the 49-amino acid Pancreastatin peptide but also a C-terminal fragment and larger, N-terminally extended molecular forms that are more closely related to the Chromogranin A precursor. tandfonline.comdocumentsdelivered.com The relative abundance of these forms varies significantly between tissues, indicating that the post-translational processing of Chromogranin A into Pancreastatin and related peptides is a tissue-specific phenomenon. tandfonline.com

| Tissue | Predominant Molecular Form(s) Identified by GPC/HPLC | Source(s) |

| Pancreas | Pancreastatin (similar to synthetic 1-49 peptide) | nih.govtandfonline.comnih.gov |

| Stomach Antrum | Pancreastatin | tandfonline.com |

| Adrenal Medulla | Large, N-terminally extended Chromogranin A-like forms | nih.govtandfonline.com |

| Stomach Body | N-terminally extended molecular forms | tandfonline.com |

| Jejunum | N-terminally extended molecular forms | tandfonline.com |

| Pituitary Gland | Small Pancreastatin-like peptides | nih.gov |

Electrophoretic Separations (e.g., SDS-PAGE)

Electrophoretic techniques, particularly Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), are fundamental in the study of Pancreastatin and its precursor, chromogranin A (CgA). While Pancreastatin(33-49)(porcine) itself is a small peptide and may not be the primary subject of direct analysis by standard SDS-PAGE, the technique is crucial for separating and characterizing larger related proteins and binding partners.

In research aimed at identifying protein interactors, SDS-PAGE is used to analyze proteins that bind to Pancreastatin fragments. For instance, after performing ligand affinity chromatography using a pancreastatin peptide as "bait" to capture binding proteins from tissue lysates, the bound proteins are eluted and separated by SDS-PAGE. plos.org This allows for the visualization of distinct protein bands based on their molecular weight. A major band of interest, such as one at approximately 75 kDa, can then be excised from the gel for further identification by mass spectrometry. plos.org

SDS-PAGE is also employed to estimate the molecular weight of larger CgA fragments that contain the pancreastatin sequence. In studies on gastrinoma patients, a C-terminal fragment of human CgA was analyzed by SDS-PAGE, which estimated its molecular weight to be around 23 kDa. tandfonline.com This information is vital for understanding the processing of CgA into various bioactive peptides, including pancreastatin.

Table 1: Application of SDS-PAGE in Pancreastatin-Related Research

| Application | Description | Example Finding | Source |

| Identification of Binding Partners | Separation of proteins eluted from affinity chromatography using a pancreastatin peptide as bait. | A major ~75 kDa protein band was identified as a potential binding partner in mouse liver homogenate. | plos.org |

| Characterization of Precursor Fragments | Estimation of the molecular weight of chromogranin A-derived fragments containing the pancreastatin sequence. | A C-terminal CgA fragment from gastrinoma patients was estimated to be ~23 kDa. | tandfonline.com |

Functional Assays for Receptor Binding and Signal Transduction

Receptor binding assays are essential for characterizing the interaction of Pancreastatin(33-49)(porcine) with its cellular targets. These assays typically utilize labeled forms of the ligand to quantify binding to cell membranes or isolated receptors.

In studies on rat hepatoma (HTC) cells, binding assays with radiolabeled pancreastatin were used to characterize its receptor. These experiments revealed a single population of high-affinity binding sites. nih.gov The maximal binding capacity (Bmax) was determined to be 8 fmol/mg of protein, and the equilibrium dissociation constant (Kd), a measure of binding affinity, was 0.6 nM. nih.gov This indicates a strong interaction between pancreastatin and its receptor on these cells. The binding was also shown to be inhibited by guanine (B1146940) nucleotides, suggesting the receptor is coupled to a G protein system. nih.gov

Another approach involves using biotinylated pancreastatin peptides in ligand affinity chromatography. In this method, a biotin-labeled human pancreastatin fragment serves as a "bait" to isolate its binding partners from a cell or tissue lysate, such as solubilized liver membranes. plos.org The captured "prey" proteins can then be identified, providing insights into the molecular targets of pancreastatin. plos.org These binding assays are critical first steps in elucidating the peptide's mechanism of action. merckmillipore.com

Table 2: Receptor Binding Parameters for Pancreastatin

| Cell/Tissue Model | Labeled Ligand Used | Binding Affinity (Kd) | Maximal Binding Capacity (Bmax) | Source |

| Rat HTC Hepatoma Cells | Radiolabeled Pancreastatin | 0.6 nM | 8 fmol/mg protein | nih.gov |

| Mouse Liver Membranes | Biotinylated Human Pancreastatin | Not Determined | Not Determined | plos.org |

Enzyme Activity Assays (e.g., ATPase, Phospholipase C)

Enzyme activity assays are employed to determine the downstream effects of pancreastatin receptor binding on specific enzymatic pathways. Research has shown that pancreastatin can modulate the activity of key enzymes involved in signal transduction.

ATPase Activity: Studies have identified the 78-kDa glucose-regulated protein (GRP78) as a binding partner for pancreastatin. Subsequent functional assays demonstrated that pancreastatin directly inhibits the ATPase enzymatic activity of GRP78. plos.org This inhibition was found to be concentration-dependent, with an estimated IC50 (the concentration of pancreastatin required to inhibit 50% of the enzyme's activity) of approximately 5.2 µM. plos.org This interaction suggests a novel mechanism for pancreastatin's influence on cellular metabolism and protein folding. plos.org

Phospholipase C (PLC) Activity: In rat HTC hepatoma cells, the pancreastatin receptor is coupled to G proteins of the Gα(q/11) family. nih.gov Binding of pancreastatin to its receptor leads to the activation of Phospholipase C-β1 and Phospholipase C-β3. nih.gov PLC is a crucial enzyme in cellular signaling that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which then propagate the signal within the cell. droracle.ai

The biological effects of Pancreastatin(33-49)(porcine) are mediated through changes in the concentration of intracellular second messengers, small molecules that transmit signals from receptors on the cell surface to target molecules inside the cell. britannica.com

Cyclic AMP (cAMP): The effect of pancreastatin on cAMP levels appears to be cell-type specific. In studies using isolated rabbit parietal cells, pancreastatin was found to inhibit histamine-stimulated acid secretion by decreasing intracellular cAMP levels. nih.gov This inhibitory effect was blocked by pertussis toxin, indicating the involvement of an inhibitory G protein (Gi). nih.gov However, in isolated rat hepatocytes, pancreastatin's glycogenolytic effect was not associated with an increase in cAMP levels, distinguishing its mechanism from that of glucagon (B607659). researchgate.net

Calcium (Ca2+): Pancreastatin's influence on intracellular calcium concentrations also varies depending on the cellular context. In rabbit parietal cells stimulated with the cholinergic agonist carbachol, pancreastatin inhibited aminopyrine accumulation (an indicator of acid secretion) but did not alter the carbachol-induced increase in cytosolic free calcium. nih.gov This suggests that pancreastatin's inhibitory action in this specific pathway occurs downstream or independent of calcium mobilization. nih.gov

There is currently limited specific information in the provided search results regarding the direct effect of Pancreastatin(33-49)(porcine) on cyclic GMP (cGMP) levels.

Table 3: Effects of Pancreastatin on Intracellular Second Messengers

| Second Messenger | Cell Model | Stimulus | Observed Effect of Pancreastatin | Source |

| cAMP | Rabbit Parietal Cells | Histamine (B1213489) | Decrease | nih.gov |

| cAMP | Rat Hepatocytes | Basal | No change | researchgate.net |